molecular formula C16H15NO2 B3114156 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone CAS No. 199868-84-3

2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone

Cat. No.: B3114156
CAS No.: 199868-84-3
M. Wt: 253.29 g/mol
InChI Key: BRHIHBMXXRPRCQ-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone is an organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone typically involves the reaction of isoindoline derivatives with phenylethyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The hydroxy group and phenylethyl group can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine
  • N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine

Uniqueness

2-(2-Hydroxy-1-phenylethyl)-1-isoindolinone is unique due to its isoindolinone core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

I

Properties

IUPAC Name

2-(2-hydroxy-1-phenylethyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-11-15(12-6-2-1-3-7-12)17-10-13-8-4-5-9-14(13)16(17)19/h1-9,15,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHIHBMXXRPRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331814
Record name 2-(2-hydroxy-1-phenylethyl)-3H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665751
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

199868-84-3
Record name 2-(2-hydroxy-1-phenylethyl)-3H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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